![molecular formula C21H25N3O4 B4625730 N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)
N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide
Overview
Description
N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide represents a class of compounds with potential biological and chemical significance. The incorporation of a 4-methoxyphenyl group suggests potential interactions with biological systems, while the acetylhydrazino moiety may contribute to specific chemical reactivities.
Synthesis Analysis
The synthesis of related compounds often involves reactions between anisidine derivatives and acyl chlorides or acids to introduce the acetylhydrazino functionality. For example, the simplified compound N-(4-methoxyphenyl)pentanamide was chemically prepared using 4-anisidine and pentanoic acid, indicating a potential pathway for synthesizing the target compound through modifications of this method (Silva et al., 2022).
Molecular Structure Analysis
Molecular structure determinations are crucial for understanding the interaction of such compounds with biological targets or their reactivity in chemical reactions. X-ray crystallography and spectroscopic techniques (NMR, IR) are standard methods for elucidating structures. For instance, compounds with similar structures have been characterized to confirm their molecular geometry and functional groups positioning (Inkaya et al., 2012).
Scientific Research Applications
Anthelmintic Properties
N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide, a simplified derivative of Albendazole, has shown promising anthelmintic properties against Toxocara canis, a nematode roundworm. This study suggests that simplifying the molecular structure of Albendazole to create N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide could be a valuable approach in discovering novel anthelmintic agents. It demonstrated a profile of lower cytotoxicity to human and animal cell lines than Albendazole, making it a potentially safer alternative. The study emphasizes the significant health, social, and economic impacts of infections caused by parasitic helminths and the need for novel treatments due to the decreasing effectiveness of current drugs (Silva et al., 2022).
properties
IUPAC Name |
N-[4-[[[2-(4-methoxyphenyl)acetyl]amino]carbamoyl]phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-4-5-19(25)22-17-10-8-16(9-11-17)21(27)24-23-20(26)14-15-6-12-18(28-2)13-7-15/h6-13H,3-5,14H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMVLVXONBGEKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazinyl}carbonyl)phenyl]pentanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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